molecular formula C8H6BrN3O2 B1613184 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-20-4

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613184
CAS No.: 1000340-20-4
M. Wt: 256.06 g/mol
InChI Key: OAVGDDMDWNKGOE-UHFFFAOYSA-N
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Description

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, methyl, and nitro groups on the pyrrolo[2,3-b]pyridine scaffold makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process may include nitration, bromination, and methylation steps, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), acetonitrile, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperature.

    Oxidation: Potassium permanganate, water, room temperature or elevated temperature.

Major Products Formed

    Substitution: 3-substituted-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

    Reduction: 3-bromo-6-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: 3-bromo-6-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and nitro groups, affecting its chemical reactivity and biological activity.

    5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks both the bromine and methyl groups, resulting in different chemical properties and applications.

Uniqueness

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the pyrrolo[2,3-b]pyridine scaffold. This combination of functional groups enhances its versatility in chemical reactions and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGDDMDWNKGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646867
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-20-4
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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